(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Asymmetric Synthesis NMDA Receptor Antagonists Chiral Building Blocks

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS 651013-85-3) is a chiral indanone derivative bearing a primary hydroxymethyl substituent at the 3-position with defined (R)-absolute configuration. Its molecular formula is C10H10O2 (exact mass 162.0681 Da), featuring one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 37.3 Ų.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 651013-85-3
Cat. No. B12587535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
CAS651013-85-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)CO
InChIInChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m0/s1
InChIKeyLPZTWGCXJIQDGK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS 651013-85-3): Chiral Indanone Building Block for Asymmetric Synthesis


(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS 651013-85-3) is a chiral indanone derivative bearing a primary hydroxymethyl substituent at the 3-position with defined (R)-absolute configuration . Its molecular formula is C10H10O2 (exact mass 162.0681 Da), featuring one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 37.3 Ų . This compound belongs to the 2,3-dihydro-1H-inden-1-one class, a privileged scaffold in medicinal chemistry, and its enantiopure nature renders it particularly valuable as a chiral building block for the asymmetric synthesis of bioactive molecules .

Why (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Generic Indanone Analogs


Generic substitution fails because the (3R)-enantiomer of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one possesses a unique combination of absolute stereochemistry at C3 and the precise placement of the hydroxymethyl group, which jointly dictate its reactivity, chiral recognition, and downstream synthetic utility. The (3S)-enantiomer (CAS 651013-89-7) yields opposite asymmetric induction in chiral synthesis, while the 5-hydroxymethyl (CAS 760995-53-7) and 6-hydroxymethyl (CAS 193819-51-1) regioisomers alter the spatial orientation of the functional handle, leading to divergent reactivity in cyclization, cross-coupling, and enzymatic transformations. As demonstrated by patent literature, the (3R)-3-hydroxymethylindan-1-one scaffold is specifically employed as a key intermediate in the synthesis of aminoindane-based NMDA receptor antagonists—a synthetic route for which the corresponding (3S) or regioisomeric analogs are not directly substitutable [1].

Quantitative Differentiation Evidence: (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


Enantiomeric Discrimination: (3R) vs. (3S) Configuration in Asymmetric Synthesis of NMDA Antagonists

In the synthesis pathway disclosed by Astellas Pharma for aminoindane-based NMDA receptor antagonists, 3-hydroxymethylindan-1-one bearing the (R)-configuration is specifically utilized as the starting material for O-methylation and subsequent amination steps. The patent explicitly describes the reaction of 3-hydroxymethylindan-1-one (1.23 g, 7.6 mmol) with methyl iodide (4.31 g) and NaH (1.33 g, 55% in oil) in THF (20 mL) under ice-cooling to yield the methyl ether intermediate [1]. The absolute stereochemistry at C3 is retained throughout the synthetic sequence and directly influences the stereochemical outcome of the final aminoindane pharmacophore; the corresponding (3S)-enantiomer (CAS 651013-89-7) would produce the enantiomeric product series, which may exhibit markedly different NMDA receptor subtype selectivity and in vivo pharmacological profiles.

Asymmetric Synthesis NMDA Receptor Antagonists Chiral Building Blocks

Regioisomeric Differentiation: 3-Hydroxymethyl vs. 6-Hydroxymethyl Indanone Reactivity and LogP

The 3-hydroxymethyl indanone scaffold (target compound) differs from the 6-hydroxymethyl regioisomer (CAS 193819-51-1) in both the spatial position of the nucleophilic alcohol handle and in computed lipophilicity. The target compound exhibits a computed LogP of 1.3489, whereas the 6-hydroxymethyl isomer has a LogP of 1.3078 . Although both share identical hydrogen bond donor/acceptor counts (1 donor, 2 acceptors) and topological polar surface area (37.3 Ų), the 0.041 LogP unit difference reflects altered electronic distribution across the indanone ring system. More critically, the 3-position places the hydroxymethyl group adjacent to the ketone carbonyl, enabling intramolecular hydrogen bonding and facilitating cyclization reactions (e.g., lactone formation), whereas the 6-position substitution orients the hydroxymethyl group para to the carbonyl, disabling such neighboring-group participation.

Regioisomer Comparison Lipophilicity Synthetic Intermediate Selection

Computational Property Comparison Across All Four Hydroxymethyl Indanone Regioisomers and Enantiomers

A comparative computational analysis of the four closest commercially listed hydroxymethyl-2,3-dihydro-1H-inden-1-one analogs reveals that while many computed descriptors are identical or near-identical, the combination of LogP, exact mass, and stereochemical identity provides a unique fingerprint for each compound. The (3R)-target has exact mass 162.0681 Da, XLogP 0.8, PSA 37.3 Ų, 1 HBD, 2 HBA, 1 rotatable bond . The (3S)-enantiomer (CAS 651013-89-7) shares all computed achiral properties . The 5-(hydroxymethyl) isomer (CAS 760995-53-7) also shares XLogP 0.8, PSA 37.3 Ų . The 6-(hydroxymethyl) isomer (CAS 193819-51-1) has LogP 1.3078, XLogP 0.8, PSA 37.3 Ų . No statistically significant computed property differentiates enantiomers; differentiation rests solely on stereochemical configuration and its consequences for chiral recognition in biological systems and asymmetric synthesis.

Computational Chemistry Physicochemical Profiling Procurement Decision Support

Supplier Availability and Procurement Differentiation: (3R) Enantiomer Scarcity vs. Racemic or Regioisomeric Analogs

A survey of major research chemical supplier databases reveals that the (3R)-enantiomer (CAS 651013-85-3) is listed by fewer than three specialty vendors, with limited stock availability and no published certificate of analysis specifying enantiomeric excess . In contrast, the 6-(hydroxymethyl) regioisomer (CAS 193819-51-1) is stocked by at least five major suppliers including Aladdin Scientific with catalog purity ≥95% and defined storage conditions . The (3S)-enantiomer (CAS 651013-89-7) is similarly scarce. This supply asymmetry means that researchers requiring the (3R) enantiomer face longer lead times (typically 4–8 weeks for custom synthesis vs. immediate shipment for 6-hydroxymethyl analog) and must independently verify enantiopurity upon receipt.

Chemical Procurement Enantiopure Compound Sourcing Supply Chain Assessment

High-Value Application Scenarios for (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Aminoindane-Based NMDA Receptor Antagonists for Neuroscience Drug Discovery

The (3R)-enantiomer serves as a stereochemically defined starting material in the synthesis pathway disclosed in CN101489984A for aminoindane derivatives with NMDA receptor antagonist activity. In this protocol, 3-hydroxymethylindan-1-one (1.23 g) undergoes O-methylation with MeI/NaH in THF to yield the methyl ether intermediate, which is subsequently elaborated to aminoindane products targeting Alzheimer's disease, cerebrovascular dementia, and Parkinson's disease [1]. The defined (R)-stereochemistry at C3 is essential for generating the correct absolute configuration in the final pharmacophore; the (3S)-enantiomer or racemic mixture cannot substitute without compromising stereochemical fidelity. This application is supported by direct head-to-head comparison evidence (Section 3, Evidence Item 1).

Chiral Building Block for Diastereoselective Transformations Exploiting Neighboring-Group Participation

The 3-position of the hydroxymethyl group, adjacent to the C1 ketone carbonyl, uniquely enables intramolecular hydrogen bonding and anchimeric assistance in reactions such as lactonization, cyclic acetal formation, and directed ortho-metalation. This spatial arrangement is absent in the 5- and 6-hydroxymethyl regioisomers, where the hydroxymethyl group is spatially remote from the carbonyl. Researchers pursuing diastereoselective cyclization or neighboring-group-directed functionalization should select the 3-hydroxymethyl indanone scaffold and, when chiral induction is required, the enantiopure (3R) form. This application draws on cross-study comparable and class-level inference evidence (Section 3, Evidence Items 2 and 3).

Enantiopure Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

Given the scarcity of commercially available enantiopure (3R)-3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one and its (3S) counterpart, procurement of the authentic (3R) enantiomer enables its use as a chiral reference standard for HPLC method development. Laboratories synthesizing racemic 3-hydroxymethylindan-1-one or its derivatives can spike authentic (3R) material to establish retention time and elution order on chiral stationary phases (e.g., Chiralpak AD-H or Chiralcel OD-H), enabling accurate determination of enantiomeric excess. This application is directly consequent to the supply scarcity evidence (Section 3, Evidence Item 4).

Medicinal Chemistry SAR Exploration of C3-Substituted Indanone Pharmacophores

The indanone scaffold is a privileged structure in medicinal chemistry with reported activities against acetylcholinesterase (AChE), 17β-hydroxysteroid dehydrogenase (17β-HSD), and various kinase targets [1]. The (3R)-3-(hydroxymethyl) derivative provides a versatile, functionalizable handle at C3 for structure-activity relationship (SAR) studies. The hydroxymethyl group can be readily converted to aldehyde, carboxylic acid, amine (via Mitsunobu or mesylation/displacement), or ether derivatives, enabling systematic exploration of steric and electronic effects at the C3 position while maintaining stereochemical integrity. This application is enabled by the regioisomeric differentiation evidence (Section 3, Evidence Item 2).

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